2,6-Dichloro-4-propylphenol
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Overview
Description
2,6-Dichloro-4-propylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two chlorine atoms and a propyl group attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-propylphenol can be synthesized through several methods. One common approach involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . Another method includes the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Additionally, it can be prepared by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in quinoline or dimethylaniline .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-propylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide and sodium ethoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2,6-Dichloro-4-propylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-propylphenol involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: Similar in structure but lacks the propyl group.
4-Propylphenol: Similar in structure but lacks the chlorine atoms.
2,4-Dichlorophenol: Similar in structure but has chlorine atoms in different positions.
Uniqueness
2,6-Dichloro-4-propylphenol is unique due to the presence of both chlorine atoms and a propyl group on the benzene ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
61305-76-8 |
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Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,6-dichloro-4-propylphenol |
InChI |
InChI=1S/C9H10Cl2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |
InChI Key |
HNDVYGDZLSXOAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
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